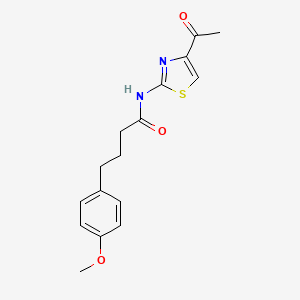![molecular formula C17H24ClN3O B7535783 1-[1-[1-(4-Chlorophenyl)propyl]piperidin-4-yl]imidazolidin-2-one](/img/structure/B7535783.png)
1-[1-[1-(4-Chlorophenyl)propyl]piperidin-4-yl]imidazolidin-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[1-[1-(4-Chlorophenyl)propyl]piperidin-4-yl]imidazolidin-2-one, also known as CPI-1189, is a chemical compound that belongs to the class of imidazolidin-2-ones. It has been extensively studied for its potential therapeutic applications in various fields of medicine, including neurology, psychiatry, and oncology.
Mécanisme D'action
The exact mechanism of action of 1-[1-[1-(4-Chlorophenyl)propyl]piperidin-4-yl]imidazolidin-2-one is not fully understood. However, it has been shown to act as a selective antagonist of the sigma-1 receptor, which is a transmembrane protein that is involved in various cellular processes, including calcium signaling and lipid metabolism. By blocking the sigma-1 receptor, 1-[1-[1-(4-Chlorophenyl)propyl]piperidin-4-yl]imidazolidin-2-one may modulate the activity of other receptors and ion channels, leading to its therapeutic effects.
Biochemical and Physiological Effects
1-[1-[1-(4-Chlorophenyl)propyl]piperidin-4-yl]imidazolidin-2-one has been shown to have various biochemical and physiological effects. In animal studies, it has been shown to have neuroprotective and anti-inflammatory effects in the brain. It has also been shown to increase the levels of certain neurotransmitters, such as dopamine and serotonin, in the brain. In addition, 1-[1-[1-(4-Chlorophenyl)propyl]piperidin-4-yl]imidazolidin-2-one has been shown to have anti-tumor effects in various types of cancer cells.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 1-[1-[1-(4-Chlorophenyl)propyl]piperidin-4-yl]imidazolidin-2-one in lab experiments is its high selectivity for the sigma-1 receptor, which allows for more specific targeting of cellular processes. However, one limitation is its low solubility in aqueous solutions, which can make it difficult to use in certain experiments.
Orientations Futures
There are several future directions for research on 1-[1-[1-(4-Chlorophenyl)propyl]piperidin-4-yl]imidazolidin-2-one. One area of interest is its potential therapeutic applications in neurodegenerative diseases such as Alzheimer's and Parkinson's. Another area of interest is its potential use in the treatment of depression and anxiety disorders. In addition, further research is needed to fully understand the mechanism of action of 1-[1-[1-(4-Chlorophenyl)propyl]piperidin-4-yl]imidazolidin-2-one and its effects on various cellular processes.
Méthodes De Synthèse
The synthesis of 1-[1-[1-(4-Chlorophenyl)propyl]piperidin-4-yl]imidazolidin-2-one involves the reaction of 1-(4-chlorophenyl)propan-1-one with piperidine and subsequent cyclization with imidazolidine-2-thione. The reaction is carried out in the presence of a base, such as potassium carbonate, and a solvent, such as acetonitrile. The yield of 1-[1-[1-(4-Chlorophenyl)propyl]piperidin-4-yl]imidazolidin-2-one is typically around 50%.
Applications De Recherche Scientifique
1-[1-[1-(4-Chlorophenyl)propyl]piperidin-4-yl]imidazolidin-2-one has been studied for its potential therapeutic applications in various fields of medicine. In neurology, it has been shown to have neuroprotective and anti-inflammatory effects, making it a potential candidate for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. In psychiatry, 1-[1-[1-(4-Chlorophenyl)propyl]piperidin-4-yl]imidazolidin-2-one has been studied for its potential use in the treatment of depression and anxiety disorders. In oncology, 1-[1-[1-(4-Chlorophenyl)propyl]piperidin-4-yl]imidazolidin-2-one has been shown to have anti-tumor effects, making it a potential candidate for the treatment of various types of cancer.
Propriétés
IUPAC Name |
1-[1-[1-(4-chlorophenyl)propyl]piperidin-4-yl]imidazolidin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24ClN3O/c1-2-16(13-3-5-14(18)6-4-13)20-10-7-15(8-11-20)21-12-9-19-17(21)22/h3-6,15-16H,2,7-12H2,1H3,(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DKGDLSFJSAIWKI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC=C(C=C1)Cl)N2CCC(CC2)N3CCNC3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24ClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[1-[1-(4-Chlorophenyl)propyl]piperidin-4-yl]imidazolidin-2-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N'-(4-cyanobenzoyl)-2-[(3-fluorophenyl)methyl]pyrrolidine-1-carbohydrazide](/img/structure/B7535707.png)
![N-(1-benzylpiperidin-4-yl)-2,3-dihydro-1H-cyclopenta[b]quinoline-9-carboxamide](/img/structure/B7535714.png)
![1-(2-methoxyphenyl)-N-[(4-methylmorpholin-2-yl)methyl]-5-oxopyrrolidine-3-carboxamide](/img/structure/B7535719.png)
![1-[4-(2-Morpholin-4-ylethyl)piperidin-1-yl]-3-(1,3-thiazol-2-yl)propan-1-one](/img/structure/B7535724.png)
![(4-Chloro-2-methoxyphenyl)-[4-(2-morpholin-4-ylethyl)piperidin-1-yl]methanone](/img/structure/B7535729.png)
![(2-Methylsulfonylphenyl)-[4-(2-morpholin-4-ylethyl)piperidin-1-yl]methanone](/img/structure/B7535731.png)
![[4-(2-Morpholin-4-ylethyl)piperidin-1-yl]-thiophen-2-ylmethanone](/img/structure/B7535740.png)
![1-[[6-(Benzimidazol-1-yl)pyridin-3-yl]methyl]-3-cyclopropylthiourea](/img/structure/B7535749.png)
![N-(3,4,6,7,8,8a-hexahydro-1H-pyrrolo[2,1-c][1,4]oxazin-3-ylmethyl)-4-chloro-2-methoxybenzamide](/img/structure/B7535753.png)

![N-(3,4,6,7,8,8a-hexahydro-1H-pyrrolo[2,1-c][1,4]oxazin-3-ylmethyl)-2-phenylbutanamide](/img/structure/B7535765.png)
![N-(3,4,6,7,8,8a-hexahydro-1H-pyrrolo[2,1-c][1,4]oxazin-3-ylmethyl)-1-(2-phenylacetyl)pyrrolidine-2-carboxamide](/img/structure/B7535772.png)
![N-[2-chloro-5-(2-oxopyrrolidin-1-yl)phenyl]-2-morpholin-4-ylbenzamide](/img/structure/B7535779.png)
![N-(3,4,6,7,8,8a-hexahydro-1H-pyrrolo[2,1-c][1,4]oxazin-3-ylmethyl)-3,5-dimethylbenzamide](/img/structure/B7535789.png)